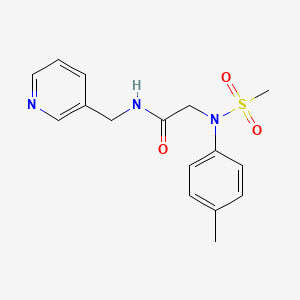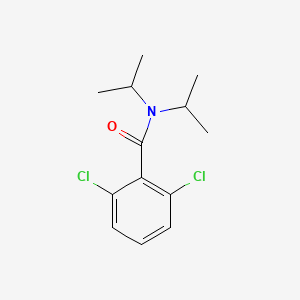![molecular formula C13H18Cl2N2O B5887521 2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)
2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol, commonly known as DEET, is a widely used insect repellent. It was first developed by the U.S. Army in 1946 and has since become a popular ingredient in many commercial insect repellent products. DEET is effective against a wide range of insects, including mosquitoes, ticks, and fleas. In
Mécanisme D'action
The exact mechanism of action of DEET is not fully understood. It is believed that DEET interferes with the insect's ability to detect human odors, making it less attractive to the insect. DEET may also interfere with the insect's ability to locate its host by disrupting its olfactory system.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity profile in humans. However, it can cause skin irritation and allergic reactions in some individuals. DEET has been shown to be metabolized in the liver and excreted in the urine. Studies have also shown that DEET can penetrate the skin and be absorbed into the bloodstream.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is a widely used insect repellent and has been extensively studied for its effectiveness against a wide range of insects. However, there are some limitations to using DEET in laboratory experiments. DEET can be toxic to some insects, making it difficult to study their behavior and physiology. Additionally, DEET can interfere with the results of some experiments, making it difficult to draw conclusions about the effects of other compounds on insects.
Orientations Futures
There are several future directions for research on DEET. One area of research is the development of new insect repellents that are more effective and less toxic than DEET. Another area of research is the study of the ecological effects of DEET on insect populations and ecosystems. Additionally, further research is needed to fully understand the mechanism of action of DEET and its effects on human health.
Méthodes De Synthèse
DEET is synthesized by reacting 3-methylbenzoyl chloride with 4-ethyl-1-piperazinecarboxamide in the presence of a base such as sodium hydroxide. The reaction produces DEET as the main product, along with some impurities. The impurities can be removed by recrystallization or chromatography.
Applications De Recherche Scientifique
DEET has been extensively studied for its insect-repelling properties. It is commonly used in field studies to assess the effectiveness of insect repellents against mosquitoes and other insects. DEET has also been used in laboratory experiments to study the behavior and physiology of insects.
Propriétés
IUPAC Name |
2,4-dichloro-6-[(4-ethylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O/c1-2-16-3-5-17(6-4-16)9-10-7-11(14)8-12(15)13(10)18/h7-8,18H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHSBGOGUFBBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)
![ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5887510.png)
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5887533.png)
![4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5887537.png)
![isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)

![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)